Farnesylthioacetic acid

描述

S-法尼基硫代乙酸是一种化学化合物,分子式为C17H28O2S。 该化合物由于其抑制法尼基化和香叶基香叶基化底物甲基化的能力,在各种生化和药理学研究中具有重要意义 .

准备方法

合成路线和反应条件: S-法尼基硫代乙酸的合成通常涉及法尼基氯化物与硫代乙酸在受控条件下反应。 该反应在氢氧化钠或氢氧化钾等碱的存在下进行,以促进亲核取代反应 .

工业生产方法: S-法尼基硫代乙酸的工业生产遵循类似的合成路线,但规模更大。 反应条件经过优化,以确保产品的产率高,纯度高。 该工艺涉及对温度、压力和反应时间的严格控制,以获得所需的产品 .

化学反应分析

反应类型: S-法尼基硫代乙酸会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成亚砜和砜。

还原: 还原反应可以将硫代乙酸基团转化为硫醇基团。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。

还原: 使用诸如氢化锂铝和硼氢化钠之类的还原剂。

取代: 胺和醇等亲核试剂可以在碱性条件下使用.

形成的主要产物:

氧化: 亚砜和砜。

还原: 硫醇。

取代: 根据所使用的亲核试剂,各种取代衍生物.

科学研究应用

Inhibition of Ras-Driven Tumor Growth

FTA has been shown to inhibit the growth of H-Ras-driven Rat1 cells. In vitro studies indicate that FTA's inhibitory effects are not solely due to direct action on Ras but may involve broader impacts on farnesylated protein interactions and signaling pathways .

Table 1: Inhibitory Effects of FTA on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| H-Ras Rat1 | 7.5 | Competitive inhibition of methyltransferase |

| Pancreatic Cancer | Varies | Dislodges Ras clusters from cell membranes |

| Other Oncogenic Lines | Varies | Disruption of farnesylation-dependent signaling |

Therapeutic Potential in Pancreatic Cancer

FTA has been investigated for its potential therapeutic effects against pancreatic cancer. The compound, marketed under the name Salirasib, demonstrated efficacy in preclinical models by inhibiting tumor growth through the dislodgment of Ras clusters from cell membranes, thus impairing downstream signaling pathways such as Raf/MEK/ERK .

Role in Protein Interactions

Research indicates that FTA influences protein-protein interactions essential for cellular signaling. For instance, studies have shown that FTA can disrupt the formation of self-clusters in galectin-1 bound to farnesyl groups from H-Ras. This disruption is significant as it affects the activation of critical signaling pathways involved in cell growth and differentiation .

Table 2: Effects of FTA on Protein Interactions

| Protein Interaction | Effect | Reference |

|---|---|---|

| Galectin-1 & H-Ras | Disruption of clusters | |

| Farnesylated Proteins | Inhibition of methylation |

Study on Galectin-1 Clustering

A study examined how FTA affects galectin-1 clustering related to H-Ras signaling. The results indicated that FTA competes effectively with farnesylated H-Ras for binding to galectin-1, leading to reduced cluster formation and subsequent signaling activation. This study highlights FTA's potential as a therapeutic agent targeting specific protein interactions critical for cancer progression .

Anticancer Activity in Preclinical Models

In various preclinical models, FTA demonstrated significant anticancer activity against multiple tumor types driven by aberrant Ras signaling. The compound's ability to inhibit cell proliferation and induce apoptosis in these models underscores its potential utility as a targeted therapy for cancers characterized by Ras mutations .

作用机制

S-法尼基硫代乙酸通过抑制异戊烯基化蛋白质甲基转移酶发挥作用。 该酶负责法尼基化和香叶基香叶基化底物的甲基化。 通过抑制这种酶,S-法尼基硫代乙酸阻止这些底物的甲基化,从而影响各种细胞过程 .

类似化合物:

S-法尼基半胱氨酸: S-法尼基硫代乙酸的类似物,对蛋白质甲基转移酶具有类似的抑制作用。

香叶基香叶基硫代乙酸: 另一种抑制香叶基香叶基化底物甲基化的类似物

独特性: S-法尼基硫代乙酸的独特之处在于它对异戊烯基化蛋白质甲基转移酶的特异性抑制作用以及其抑制法尼基化和香叶基香叶基化底物甲基化的能力。 这使其成为研究蛋白质甲基化及其对细胞过程影响的宝贵工具 .

相似化合物的比较

S-Farnesyl Cysteine: An analog of S-Farnesyl Thioacetic Acid with similar inhibitory effects on protein methyltransferase.

Geranylgeranyl Thioacetic Acid: Another analog that inhibits the methylation of geranylgeranylated substrates

Uniqueness: S-Farnesyl Thioacetic Acid is unique due to its specific inhibition of isoprenylated protein methyltransferase and its ability to inhibit the methylation of both farnesylated and geranylgeranylated substrates. This makes it a valuable tool in studying protein methylation and its effects on cellular processes .

生物活性

Farnesylthioacetic acid (FTA) is a compound of significant interest in biomedical research due to its unique biological activities, particularly in the context of cancer treatment and pain modulation. This article delves into the biological activity of FTA, focusing on its mechanisms of action, effects on various cellular pathways, and potential therapeutic applications.

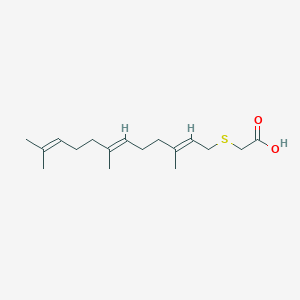

Chemical Structure and Properties

This compound is a lipid-soluble compound derived from farnesyl cysteine. Its chemical structure allows it to interact with various biological molecules, influencing cellular processes. The compound is characterized by the following molecular formula:

- Chemical Formula : C₁₇H₂₈O₂S

- Molecular Weight : 296.5 g/mol

1. Inhibition of Protein Methylation

FTA acts as a competitive inhibitor of isoprenylated protein methyltransferase (Icmt), which plays a crucial role in the post-translational modification of proteins such as Ras. This inhibition can disrupt the normal functioning of oncogenic pathways, particularly in cancers driven by Ras mutations. Studies have shown that FTA can inhibit the growth of H-Ras-driven Rat1 cells, indicating its potential as an anticancer agent .

2. Activation of TRPA1 Channels

Recent research has identified FTA as an agonist for the TRPA1 channel, a non-selective cation channel implicated in pain sensation. FTA activates TRPA1 in a manner distinct from other known agonists, suggesting a novel mechanism that could be leveraged for analgesic therapies . The activation of TRPA1 may lead to increased intracellular calcium levels, contributing to pain signaling pathways.

Anticancer Activity

The anticancer properties of FTA have been explored in various studies:

- Cell Growth Inhibition : FTA has been shown to inhibit the growth of several cancer cell lines, including those driven by Ras mutations. The effective concentration (EC50) for inhibiting Ras-transformed cells was reported to be approximately 7.5 μM .

- Apoptosis Induction : In HL-60 leukemia cells, FTA has been associated with apoptosis induction, demonstrating its potential role in cancer therapy .

| Study | Cell Line | Effect | EC50 (μM) |

|---|---|---|---|

| Rat1 (H-Ras-driven) | Growth Inhibition | 7.5 ± 3.7 | |

| HL-60 | Apoptosis Induction | Not specified |

Pain Modulation

The activation of TRPA1 by FTA suggests its potential use in pain management:

- Experimental Findings : In vitro studies demonstrated that FTA effectively activates TRPA1 channels, leading to increased calcium influx and potentially modulating pain pathways .

Conclusion and Future Directions

This compound presents a multifaceted profile with promising biological activities that warrant further investigation. Its role as an inhibitor of protein methylation and an activator of TRPA1 channels positions it as a candidate for both cancer therapy and pain management.

Future research should focus on:

- Clinical Trials : Evaluating the efficacy and safety of FTA in clinical settings.

- Mechanistic Studies : Elucidating the detailed mechanisms through which FTA exerts its biological effects.

- Analog Development : Synthesizing new analogs of FTA that may enhance its therapeutic potential while minimizing side effects.

属性

IUPAC Name |

2-(3,7,11-trimethyldodeca-2,6,10-trienylsulfanyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2S/c1-14(2)7-5-8-15(3)9-6-10-16(4)11-12-20-13-17(18)19/h7,9,11H,5-6,8,10,12-13H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWWFEVBHYESNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSCC(=O)O)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80929149 | |

| Record name | [(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135784-48-4 | |

| Record name | [(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Farnesylthio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。